- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,
Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure
اسم المنتج:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
كاس عدد:93609-84-8
وسط:C18H15NO3
ميغاواط:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
- 5-acetyl-8-benzyloxycarbostyril
- acetyl-5 benzyloxy-8 carbostyrile
- acetylbenzyloxydihydroquinolinone
- 5-Acetyl-8-(benzyloxy)carbostyril
- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-benzyloxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
- MVYPGJMOODJFAZ-UHFFFAOYSA-N
- 5896AC
- OR61366
- 5-acetyl-8-benzyloxyquinolin-2(1h)-one
- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2
- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
- CS-0155086
- SB71448
- AKOS015991346
- DTXSID80538654
- I11611
- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
- DB-368225
- AC-27669
- DF-0726
- SY061038
- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
- J-516626
- SCHEMBL98338
- MFCD19381743
- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
- 93609-84-8
- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
-
- MDL: MFCD19381743
- نواة داخلي: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
- مفتاح Inchi: MVYPGJMOODJFAZ-UHFFFAOYSA-N
- ابتسامات: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1
حساب السمة
- نوعية دقيقة: 293.10500
- النظائر كتلة واحدة: 293.10519334g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 22
- تدوير ملزمة العد: 4
- تعقيدات: 453
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 55.4
- إكسلوغ 3: 2.5
الخصائص التجريبية
- كثيف: 1.230
- نقطة انصهار: 174-176 ºC
- نقطة الغليان: 569.179℃ at 760 mmHg
- بسا: 59.42000
- لوغب: 3.72200
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one أمن المعلومات
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one بيانات الجمارك
- رمز النظام المنسق:2933790090
- بيانات الجمارك:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Ambeed | A139712-25g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 25g |
$69.0 | 2025-02-28 | |
Key Organics Ltd | DF-0726-5MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | DF-0726-10MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D381695-100g |
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 95% | 100g |
$2495 | 2023-09-01 | |
eNovation Chemicals LLC | Y1043625-100g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 100g |
$260 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |
5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |
93609-84-8 | 5mg |
¥2,407.00 | 2023-07-11 | ||
Apollo Scientific | OR61366-500mg |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 500mg |
£110.00 | 2024-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 200mg |
69.0CNY | 2021-07-12 | |
Ambeed | A139712-1g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 1g |
$8.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 5g |
636.0CNY | 2021-07-12 |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
المراجع
- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activitiesEuropean Journal of Medicinal Chemistry, 1984, 19(4), 341-6,
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.2 reflux; 6 - 7 h, reflux
المراجع
- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
المراجع
- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
المراجع
- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
المراجع
- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
المراجع
- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
المراجع
- A process for preparing indacaterol and salts thereof, India, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Acetic anhydride
المراجع
- Carbostyril derivative, European Patent Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt
المراجع
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
المراجع
- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
المراجع
- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
المراجع
- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,
طريقة الإنتاج 15
رد فعل الشرط
المراجع
- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C
المراجع
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivativesActa Pharmacologica Sinica, 2019, 40(8), 1095-1105,
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one الوثائق ذات الصلة
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
4. Back matter
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) منتجات ذات صلة
- 892761-15-8(1-(2-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1698181-83-7(3-(5-bromo-2-fluorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 1249880-39-4(4-methyl-2-[(thiolan-3-yl)amino]pentan-1-ol)
- 1806999-51-8(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)pyridine-4-methanol)
- 50565-24-7(5-methylthiolan-3-one)
- 937605-82-8(2-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo3,4-bpyridin-1-ylacetic acid)
- 1805188-44-6(Ethyl 6-(aminomethyl)-3-cyano-4-(difluoromethyl)pyridine-2-carboxylate)
- 1340736-01-7(1-(2-fluoro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 122091-54-7((2R)-2-(4-Methylphenyl)propan-1-ol)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

نقاء:99%
كمية:100g
الأسعار ($):312.0